ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate is an organic compound with a molecular formula of C11H14ClNO2 This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the compound undergoes esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-amino-3-phenylpropanoate: Lacks the chlorine substituent, leading to different chemical and biological properties.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: The chlorine substituent is in a different position, affecting its reactivity and interactions.
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with the chlorine substituent in the ortho position, influencing its steric and electronic properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse applications in scientific research
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
PQQICJYHWOLBIR-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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